2-Ethoxy-6-methoxyphenol
Overview
Description
2-Ethoxy-6-methoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an ethoxy group (-OCH2CH3) and a methoxy group (-OCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxyphenol can be achieved through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) followed by ethylation. The reaction typically uses dimethyl sulfate and potassium carbonate as reagents for the methylation step, and ethyl iodide for the ethylation step .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of anisole or phenetole using an unsubstituted alkanoic acid, such as acetic acid, under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids such as peracetic acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like sulfuric acid, hydrochloric acid, or nitric acid are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Ethoxy-6-methoxyphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of flavoring agents, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methoxyphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also interacts with enzymes and proteins, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the ethoxy group.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in the para position.
2-Ethoxyphenol: Similar structure but lacks the methoxy group
Uniqueness: 2-Ethoxy-6-methoxyphenol is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
2-ethoxy-6-methoxyphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPYZDWJKMTYLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313410 | |
Record name | 2-Ethoxy-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90534-95-5 | |
Record name | 2-Ethoxy-6-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90534-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-6-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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